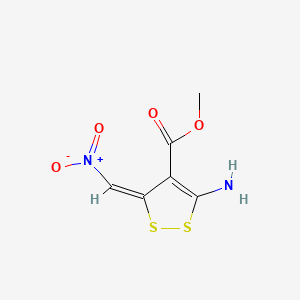

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate

Description

Properties

CAS No. |

78649-93-1 |

|---|---|

Molecular Formula |

C6H6N2O4S2 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

methyl (5E)-3-amino-5-(nitromethylidene)dithiole-4-carboxylate |

InChI |

InChI=1S/C6H6N2O4S2/c1-12-6(9)4-3(2-8(10)11)13-14-5(4)7/h2H,7H2,1H3/b3-2+ |

InChI Key |

IAWCIGLAQKOOTG-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)C\1=C(SS/C1=C/[N+](=O)[O-])N |

Canonical SMILES |

COC(=O)C1=C(SSC1=C[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Condensation via Wittig-Type Reactions and Related Approaches

A common approach to synthesize related 1,2-dithiole derivatives involves Wittig-type condensations of 1,3-dithiole-2-ylidenepiperidinium salts with phosphonate esters under anhydrous conditions and low temperatures. This method allows the formation of nitro-substituted dithiole rings with good yields (around 60-70%) after chromatographic purification. Subsequent reduction or substitution steps introduce amino groups or other functionalities.

Reaction of 1,2-Dithiolium Salts with Methyl(ene) Carbonyl Compounds

Another versatile synthetic scheme uses 1,2-dithiolium salts bearing leaving groups (e.g., methylthio, chloro) at the 3-position. These salts undergo condensation with methyl(ene) carbonyl or thiocarbonyl compounds, followed by elimination of the leaving group to form the 1,2-dithiole ring system with the desired substituents. This method is adaptable for introducing nitromethylene groups by selecting appropriate nitro-substituted carbonyl precursors.

Use of 1,2-Dithiole-3-thiones and Sulfurization

Starting from 1,2-dithiole-3-thiones, reaction with sulfur or phosphorus pentasulfide under reflux conditions can yield trithiapentalenes or related dithiole derivatives. This sulfurization step is crucial for constructing the sulfur-rich heterocyclic core. The nitromethylene substituent can be introduced by subsequent functional group transformations on the ring system.

Reaction Conditions and Yields

Research Findings and Notes

- The nitromethylene group is typically introduced via condensation with nitro-substituted carbonyl compounds or through nitroalkylation of the dithiole ring precursors.

- Amino substitution at the 5-position can be achieved by nucleophilic substitution or reduction of nitro precursors.

- The 1,2-dithiole ring system is sensitive to reaction conditions; inert atmosphere and anhydrous solvents are often required to prevent decomposition.

- Purification is commonly done by column chromatography or recrystallization to achieve high purity.

- The synthetic routes are adaptable to introduce various substituents, allowing for structural diversification of the dithiole core.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitromethylene group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithiole ring and nitromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound may participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitromethylene-Containing Compounds: Nithiazine

Nithiazine (tetrahydro-2-(nitromethylene)-2H-1,3-thiazine) shares the nitromethylene functional group with the target compound . Key differences include:

- Ring System : Nithiazine has a six-membered thiazine ring (containing nitrogen and sulfur), while the target compound features a five-membered 1,2-dithiole ring (with two sulfur atoms).

- Biological Activity: Nithiazine is a precursor to neonicotinoid insecticides, acting as a nicotinic acetylcholine receptor agonist. The 1,2-dithiole ring in the target compound may alter bioactivity due to increased ring strain or sulfur-mediated redox properties.

| Property | Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate | Nithiazine |

|---|---|---|

| Ring System | 1,2-dithiole (5-membered, two S atoms) | Thiazine (6-membered, 1 S, 1 N) |

| Functional Groups | Nitromethylene, amino, ester | Nitromethylene, cyclic amine |

| Known Applications | Insufficient data | Insecticide precursor |

Pyrazole Carboxamide Derivatives ()

While structurally distinct, pyrazole derivatives (e.g., compounds 3a–3p in ) provide insights into substituent effects on stability and reactivity:

- Substituent Influence: Chloro, phenyl, and cyano groups in pyrazole derivatives enhance crystallinity (e.g., melting points ranging from 123–183°C) and influence yields (62–71%) . The target compound’s amino and nitromethylene groups may similarly impact solubility or thermal stability.

- Synthetic Methods : Coupling reagents like EDCI/HOBt in DMF (used for pyrazole carboxamides) could hypothetically apply to the target compound’s synthesis, though its dithiole ring may require specialized conditions .

Limitations of Available Evidence

The provided evidence lacks direct data on this compound. Comparisons are inferred from:

Pyrazole Derivatives (): Illustrates substituent and synthetic trends but diverges in core structure.

Biological Activity

Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate is a sulfur-containing organic compound notable for its unique dithiole structure, which includes a methyl ester functional group and both nitro and amino substituents. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.25 g/mol. The structural features that contribute to its biological activity include:

- Dithiole Ring : A five-membered ring containing two sulfur atoms, known for its reactivity.

- Amino Group : Positioned at the 5-position, which may influence interactions with biological macromolecules.

- Nitromethylene Group : Located at the 3-position, potentially enhancing electrophilic properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the nitro group is believed to enhance its ability to disrupt microbial cell functions.

Anticancer Activity

Research has suggested that compounds similar to this compound may possess anticancer properties. For example, studies have shown that dithiole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound's interaction with enzymes is an area of significant interest. It is hypothesized that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This potential mechanism could lead to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound may activate intrinsic apoptotic pathways. Further mechanistic studies are needed to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (5Z)-3-amino-5-(nitromethylidene)dithiole-4-carboxylate | C6H6N2O4S2 | Different substitution at position 5 |

| Methyl (3Z)-5-amino-3-(nitromethylidene)-3H-1,2-dithiole-4-carboxylate | C6H6N2O4S2 | Variation in stereochemistry affecting reactivity |

| Methyl 5-amino-3-thioxo-1,2-dithiolone-4-carboxylate | C6H6N2O4S2 | Lacks nitro group but retains dithiole structure |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-amino-3-(nitromethylene)-3H-1,2-dithiole-4-carboxylate, and how can reaction yields be improved?

- Methodology : Use stepwise protocols involving nitromethylene functionalization and dithiole ring closure. For example, coupling nitromethane derivatives with dithiole precursors under reflux conditions (1,4-dioxane, triethylamine) can improve yields . Monitor reaction progress via TLC or HPLC, and optimize stoichiometric ratios (e.g., 1:1.2 molar ratios for nitromethylene precursors) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodology : Combine -/-NMR to confirm substituent positions (e.g., nitromethylene vs. carboxylate groups). IR spectroscopy identifies key functional groups (C=O stretch at ~1700 cm, NO symmetric/asymmetric stretches). High-resolution mass spectrometry (HRMS) validates molecular formula, while UV-Vis spectroscopy assesses conjugation effects in the dithiole ring .

Q. How should researchers handle stability and storage conditions for this compound?

- Methodology : Store at -20°C under inert gas (argon) due to potential nitro group reactivity. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability. Use HPLC to quantify degradation products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) with controls for nitroreductase activity. Use isoform-specific enzyme inhibitors (e.g., dicoumarol for NQO1) to isolate mechanisms. Statistical meta-analysis of existing data can identify confounding variables (e.g., solvent effects in DMSO vs. ethanol) .

Q. How can computational modeling predict the reactivity of the nitromethylene group in novel reactions?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate nucleophilic attack pathways (e.g., Michael addition) using Gaussian or ORCA software. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. What separation technologies are optimal for purifying this compound from complex reaction mixtures?

- Methodology : Use preparative HPLC with a C18 column (ACN/water gradient) or membrane filtration (10 kDa MWCO) to remove polymeric byproducts. Compare retention times with structurally analogous compounds (e.g., ethyl 2-amino-thieno[2,3-c]pyridine derivatives) for method validation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodology : Cross-validate purity via elemental analysis and DSC (differential scanning calorimetry). Reproduce synthesis under standardized conditions (e.g., anhydrous solvents, controlled humidity). Compare with reference data for methyl esters of similar heterocycles (e.g., pyrazole-4-carboxylates) to identify polymorphic variations .

Theoretical and Mechanistic Frameworks

Q. What conceptual frameworks explain the dual reactivity of the nitromethylene and dithiole moieties?

- Methodology : Apply frontier molecular orbital theory to predict electrophilic/nucleophilic sites. Use X-ray crystallography to correlate molecular geometry (e.g., dihedral angles) with reactivity. Reference studies on nitroalkene cycloadditions or dithiole radical intermediates .

Safety and Handling

Q. What precautions are critical for handling this compound in bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.